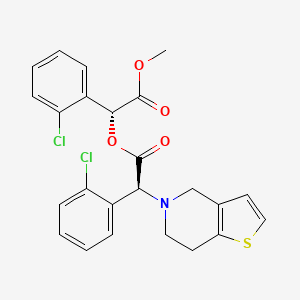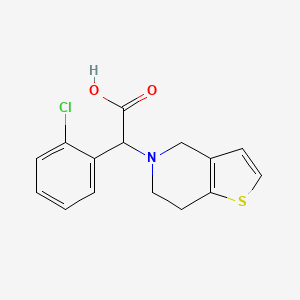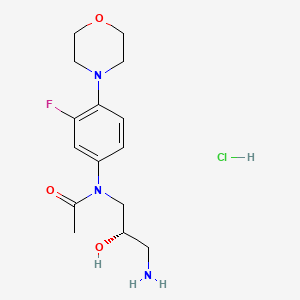
9-L-β-Aspartic acid-daptomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-L-β-Aspartic acid-daptomycin is an impurity of Daptomycin, which is a lipopeptide antibiotic used to treat systemic infections and life-threatening infections caused by gram-positive organisms . It is also known as 1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.; CB 131010; LY 213846 .
Synthesis Analysis
Daptomycin synthesis begins with the activation of decanoic acid by DptE, which then transfers the acid onto DptF. The condensation reaction between acid and tryptophan is catalyzed by DptA .Molecular Structure Analysis
The molecular weight of 9-L-β-Aspartic acid-daptomycin is 1620.67 and its molecular formula is C72H101N17O26 .Chemical Reactions Analysis
The activity of daptomycin involves the cytoplasmic membrane; it is calcium-dependent and limited to Gram-positive bacteria .Applications De Recherche Scientifique
Antibacterial Action Against Resistant Gram-positive Bacteria
9-L-β-Aspartic acid-daptomycin is a cyclic lipopeptide antibiotic known for its significant antibacterial action against antibiotic-resistant Gram-positive bacteria . It is particularly effective against strains such as vancomycin-resistant Staphylococcus aureus (S. aureus), methicillin-resistant S. aureus, and vancomycin-resistant Enterococci. This makes it a critical agent in the fight against drug-resistant infections, which are a growing concern in healthcare settings.
Treatment of Complicated Skin and Skin-Structure Infections
The compound has been approved for the treatment of complicated skin and skin-structure infections caused by Gram-positive pathogens . Its ability to disrupt cell membrane function and inhibit protein, DNA, and RNA synthesis makes it a potent option for treating these types of infections.
Use in Bacteremia and Endocarditis
Daptomycin is also used in the treatment of bacteremia and right-sided endocarditis due to Staphylococcus aureus, including strains that are resistant to methicillin or other antibiotics . Its efficacy in these serious conditions underscores its importance as a therapeutic agent.
Potential in Antimicrobial Studies and Drug Development
9-L-β-Aspartic acid-daptomycin’s unique structure offers immense potential in antimicrobial studies and drug development. Its role in these research fields is crucial for the development of new antibiotics and treatments for various bacterial infections.
Metabolic Engineering to Enhance Antibiotic Production
Research has been conducted to improve the yield and quality of daptomycin through multilevel metabolic engineering strategies . This includes precursor engineering, regulatory pathway reconstruction, byproduct engineering, multicopy biosynthetic gene cluster, and fermentation process engineering. These efforts aim to increase the production of daptomycin, making it more available for clinical use.
Mécanisme D'action
Target of Action
The primary target of 9-L-β-Aspartic acid-daptomycin is the bacterial cell membrane . It is clinically used to treat severe infections with Gram-positive bacteria .
Mode of Action
Daptomycin is a lipopeptide antibiotic that interacts with the bacterial cell membrane in a calcium-dependent manner . The best characterized effect of daptomycin is the permeabilization and depolarization of the bacterial cell membrane . This activity, which can account for daptomycin’s bactericidal effect, correlates with the level of phosphatidylglycerol (PG) in the membrane .
Biochemical Pathways
Daptomycin’s action involves the cytoplasmic membrane . It binds preferentially to membranes in active division regions of bacterial cells and causes large membrane reorganization in terms of the distribution of lipids and proteins . Reduced synthesis of PG or its increased conversion to lysyl-PG promotes bacterial resistance to daptomycin .
Pharmacokinetics
Its elimination is mainly renal, with about 50% of the dose excreted unchanged in the urine .
Result of Action
The primary effect of daptomycin is in inducing membrane reorganization .
Action Environment
The activity of daptomycin is calcium-dependent . . Cases of non-susceptibility during daptomycin therapy in clinically important organisms such as Staphylococcus aureus and Enterococcus faecium or E. faecalis are appearing with increasing frequency .
Safety and Hazards
Orientations Futures
While 9-L-β-Aspartic acid-daptomycin is a potent lipoprotein antibiotic targeted to gram-positive bacteria, there are increasing reports of daptomycin resistance in Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis . Therefore, future research may focus on understanding and overcoming this resistance.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-L-β-Aspartic acid-daptomycin involves the coupling of daptomycin with 9-L-β-Aspartic acid. The carboxylic acid group of 9-L-β-Aspartic acid is activated using a coupling reagent, and then reacted with the amine group of daptomycin to form the final product.", "Starting Materials": [ "Daptomycin", "9-L-β-Aspartic acid", "Coupling reagent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Activate the carboxylic acid group of 9-L-β-Aspartic acid using a coupling reagent (e.g. EDC, HATU, DIC)", "Add daptomycin to the activated 9-L-β-Aspartic acid solution and stir at room temperature for several hours", "Purify the product using chromatography or other appropriate methods" ] } | |
Numéro CAS |
123180-72-3 |
Formule moléculaire |
C72H101N17O26 |
Poids moléculaire |
1620.67 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.; CB 131010; LY 213846 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)

